
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Descripción general
Descripción
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities. Some benzimidazoles have been used as pharmaceuticals, including antiparasitic drugs .
Target of Action
Benzimidazoles often interact with beta-tubulin, inhibiting its polymerization into microtubules . This disrupts cellular processes, including cell division.
Mode of Action
By binding to beta-tubulin, benzimidazoles prevent the formation of microtubules, structures necessary for cell division and other important cellular functions .
Biochemical Pathways
The disruption of microtubule formation affects many biochemical pathways. For instance, it can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzimidazoles can vary widely depending on their specific chemical structure. Some are well-absorbed and widely distributed throughout the body, while others are not .
Result of Action
The ultimate effect of benzimidazoles on cells is often cell death due to the disruption of vital cellular processes .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents, which catalyze its formation . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with proteins can alter their conformation and function, thereby influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with oxidizing agents results in the formation of benzimidazole derivatives . These interactions can lead to changes in gene expression, influencing the synthesis of proteins involved in critical cellular functions. The binding interactions of this compound with enzymes can either enhance or inhibit their activity, thereby modulating biochemical pathways.
Propiedades
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCALJSWLYXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


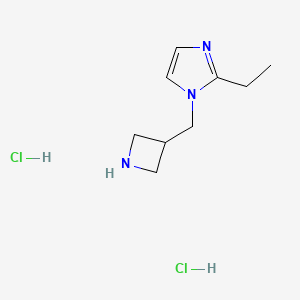




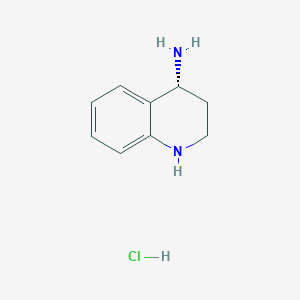
![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)
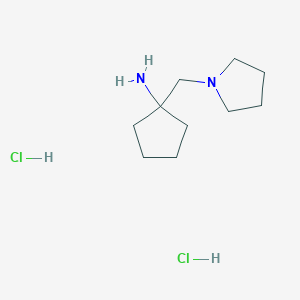

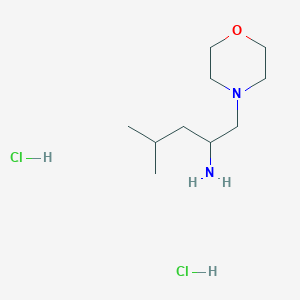


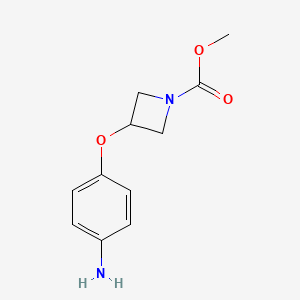
![2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B1473210.png)
